Cas no 146985-22-0 (Hexanamide, 2-ethyl-N,N-dihexyl-)

Hexanamide, 2-ethyl-N,N-dihexyl- Chemical and Physical Properties
Names and Identifiers
-
- Hexanamide, 2-ethyl-N,N-dihexyl-
- 2-Ethyl-N,N-dihexylhexanamide
- 146985-22-0
- D81688
- CS-0162904
- MFCD01350612
- AKOS003854914
-
- MDL: MFCD01350612
- Inchi: InChI=1S/C20H41NO/c1-5-9-12-14-17-21(18-15-13-10-6-2)20(22)19(8-4)16-11-7-3/h19H,5-18H2,1-4H3
- InChI Key: MXTKEKIWJNKZOH-UHFFFAOYSA-N
- SMILES: CCCCCCN(CCCCCC)C(=O)C(CC)CCCC
Computed Properties
- Exact Mass: 311.318814931g/mol
- Monoisotopic Mass: 311.318814931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 15
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.2
- Topological Polar Surface Area: 20.3Ų
Hexanamide, 2-ethyl-N,N-dihexyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R057172-250mg |
Hexanamide, 2-ethyl-N,N-dihexyl- |
146985-22-0 | 97% | 250mg |
¥564 | 2023-09-10 | |
eNovation Chemicals LLC | Y1216628-1g |
2-Ethyl-N,N-dihexylhexanamide |
146985-22-0 | 95% | 1g |
$300 | 2023-02-01 | |
abcr | AB564082-250 mg |
2-Ethyl-N,N-dihexylhexanamide; . |
146985-22-0 | 250MG |
€160.50 | 2023-02-14 | ||
AN HUI ZE SHENG Technology Co., Ltd. | JX001614-250mg |
146985-22-0 | 97% | 250mg |
¥470.00 | 2023-01-30 | ||
Aaron | AR01KLFS-250mg |
2-Ethyl-N,N-dihexylhexanamide |
146985-22-0 | 97% | 250mg |
$75.00 | 2025-02-12 | |
abcr | AB564082-250mg |
2-Ethyl-N,N-dihexylhexanamide; . |
146985-22-0 | 250mg |
€159.40 | 2024-08-02 | ||
Ambeed | A1274797-250mg |
2-Ethyl-N,N-dihexylhexanamide |
146985-22-0 | 97% | 250mg |
$65.0 | 2024-08-03 | |
Aaron | AR01KLFS-100mg |
2-Ethyl-N,N-dihexylhexanamide |
146985-22-0 | 97% | 100mg |
$40.00 | 2023-12-16 | |
Ambeed | A1274797-1g |
2-Ethyl-N,N-dihexylhexanamide |
146985-22-0 | 97% | 1g |
$174.0 | 2024-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV869-200mg |
Hexanamide, 2-ethyl-N,N-dihexyl- |
146985-22-0 | 97% | 200mg |
640.0CNY | 2021-07-10 |
Hexanamide, 2-ethyl-N,N-dihexyl- Related Literature
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
Additional information on Hexanamide, 2-ethyl-N,N-dihexyl-
Recent Advances in the Study of Hexanamide, 2-ethyl-N,N-dihexyl- (CAS: 146985-22-0) in Chemical Biology and Pharmaceutical Research
Hexanamide, 2-ethyl-N,N-dihexyl- (CAS: 146985-22-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its branched alkyl chains and amide functional group, has been the subject of several studies aimed at elucidating its biological activity, pharmacokinetics, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the context of modern drug discovery and development.
Recent studies have focused on the synthesis and optimization of Hexanamide, 2-ethyl-N,N-dihexyl-, with particular emphasis on improving its yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been employed to characterize the compound and ensure its suitability for further biological testing. Researchers have also explored the use of novel catalysts and reaction conditions to enhance the efficiency of the synthetic process, thereby facilitating large-scale production for preclinical and clinical studies.
In terms of biological activity, Hexanamide, 2-ethyl-N,N-dihexyl- has demonstrated promising results in vitro and in vivo. Preliminary studies indicate that the compound exhibits moderate to high affinity for certain membrane receptors, including G-protein-coupled receptors (GPCRs), which are often targeted in the treatment of neurological and metabolic disorders. Additionally, its lipophilic nature suggests potential applications in drug delivery systems, particularly for the transport of hydrophobic therapeutic agents across biological membranes. These findings underscore the compound's versatility and its potential as a scaffold for the development of new pharmaceuticals.
Pharmacokinetic studies have further revealed that Hexanamide, 2-ethyl-N,N-dihexyl- possesses favorable absorption and distribution profiles, with moderate plasma protein binding and a relatively long half-life. These properties make it a viable candidate for oral administration, although further optimization may be required to minimize potential metabolic degradation. Researchers have also investigated the compound's safety profile, with initial toxicity studies indicating low acute toxicity in animal models. However, long-term studies are needed to fully assess its safety and efficacy in humans.
In conclusion, Hexanamide, 2-ethyl-N,N-dihexyl- (CAS: 146985-22-0) represents a promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity and favorable pharmacokinetic properties, position it as a potential candidate for further drug development. Future research should focus on optimizing its synthetic route, elucidating its mechanism of action, and conducting comprehensive preclinical and clinical trials to validate its therapeutic potential. As the field continues to evolve, this compound may play a pivotal role in addressing unmet medical needs and advancing the development of novel therapeutics.
146985-22-0 (Hexanamide, 2-ethyl-N,N-dihexyl-) Related Products
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
